![molecular formula C8H8BrClO B1525848 1-Bromo-3-(chloromethyl)-2-methoxybenzene CAS No. 1247514-62-0](/img/structure/B1525848.png)
1-Bromo-3-(chloromethyl)-2-methoxybenzene
Overview
Description
“1-Bromo-3-(chloromethyl)-2-methoxybenzene” is an organohalogen compound. It is a colorless liquid and is used as an alkylating agent . It is produced by free-radical addition of hydrogen bromide to allyl chloride .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For example, 1-bromo-3-chloropropane can be synthesized by enabling 3-chloro-1-propene, hydrogen bromide, and benzoyl peroxide to react .Molecular Structure Analysis
The molecular structure of “1-Bromo-3-(chloromethyl)-2-methoxybenzene” can be represented by the formula C7H6BrCl . The InChI code for this compound isInChI=1S/C7H6BrCl/c8-7-3-1-2-6(4-7)5-9/h1-4H,5H2
.
Scientific Research Applications
Organic Synthesis Applications
- Sterically Hindered Bromobenzenes : A study describes the preparation of a sterically hindered bromobenzene, 2-bromo-1,5-di-t-butyl-3-(methoxymethyl)benzene, which was converted into phosphonous dichloride. This dichloride was utilized to stabilize low-coordinate phosphorus compounds and gave a cyclization product with the elimination of chloromethane at room temperature (Yoshifuji, Kamijo, & Toyota, 1993).
Materials Science Applications
- Polymer Synthesis : A comparison of 1,4-bis(bromomethyl)- and 1,4-bis(chloromethyl)-2-(2′-ethylhexyloxy)-5-methoxybenzene as monomers for polymer synthesis highlighted the bis(bromomethyl) monomer's superior yield, molecular weights, and polydispersity for producing poly[2-methoxy-5-(2′-ethylhexyloxy)-p-phenylenevinylene] (Sanford et al., 1999).
properties
IUPAC Name |
1-bromo-3-(chloromethyl)-2-methoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClO/c1-11-8-6(5-10)3-2-4-7(8)9/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACTKSXMDDRXZTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1Br)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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